Bienvenue dans la boutique en ligne BenchChem!

3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid

Physicochemical Profiling LogP tPSA

3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid (CAS 385379-94-2) is a disulfonyl-functionalized benzoic acid derivative belonging to the arylsulfonylpiperazine class. The compound incorporates both a benzoic acid moiety and a methanesulfonamide-capped piperazine ring, giving it a molecular formula of C₁₂H₁₆N₂O₆S₂ (MW 348.4 g/mol).

Molecular Formula C12H16N2O6S2
Molecular Weight 348.39
CAS No. 385379-94-2
Cat. No. B2593787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid
CAS385379-94-2
Molecular FormulaC12H16N2O6S2
Molecular Weight348.39
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C12H16N2O6S2/c1-21(17,18)13-5-7-14(8-6-13)22(19,20)11-4-2-3-10(9-11)12(15)16/h2-4,9H,5-8H2,1H3,(H,15,16)
InChIKeyHWMATKYIEQVLMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid (CAS 385379-94-2) – Core Identity & Procurement Baseline


3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid (CAS 385379-94-2) is a disulfonyl-functionalized benzoic acid derivative belonging to the arylsulfonylpiperazine class. The compound incorporates both a benzoic acid moiety and a methanesulfonamide-capped piperazine ring, giving it a molecular formula of C₁₂H₁₆N₂O₆S₂ (MW 348.4 g/mol) . It is stocked as an achiral solid screening compound (Hit2Lead SC-7115678) with a reported purity of 97-98%, a calculated LogP of 1.20, topological polar surface area (tPSA) of 112.1 Ų, and a predicted aqueous solubility (LogSW) of -2.76 . These properties place it in a favorable region of drug-like chemical space for fragment-based or hit-identification campaigns, but its differentiation from close-in analogs must be assessed on quantitative grounds rather than generic class membership.

Why 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid Cannot Be Treated as Interchangeable with Its Closest Piperazine-Sulfonyl Benzoic Acid Analogs


The immediate temptation in procurement is to treat all 1-sulfonyl-piperazine benzoic acids as functionally equivalent, particularly the widely catalogued 3-(4-methyl-piperazine-1-sulfonyl)-benzoic acid (CAS 380339-63-9). However, substitution of the piperazine N4-methyl group with an N4-methanesulfonyl group introduces a strong electron-withdrawing sulfonamide that both modulates the basicity of the piperazine core and substantially alters hydrogen-bond acceptor capacity . These changes propagate to experimentally accessible, quantifiable shifts in lipophilicity, hydrogen-bond donor/acceptor count, and surface polarity, which directly impact solubility, permeability, and off-target binding profiles in protein-ligand assays. Relying on the methyl analog as a drop-in replacement therefore risks non-overlapping structure-activity relationships (SAR) and divergent pharmacokinetic behavior. The quantitative evidence below makes this distinction explicit.

Product-Specific Quantitative Differentiation Evidence for 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid


Computed Lipophilicity and Polarity Shift Relative to the N4-Methyl Analog

The replacement of the piperazine N4-methyl group with an N4-methanesulfonyl group reduces calculated LogP by approximately 0.6 log units while increasing topological polar surface area (tPSA) by roughly 30 Ų. The target compound (SC-7115678) has a reported LogP of 1.20 and tPSA of 112.1 Ų ; the direct N4-methyl analog (3-(4-methyl-piperazine-1-sulfonyl)-benzoic acid) is predicted to have a LogP of ~1.8 and tPSA of ~82 Ų based on standard fragment-based calculations as reported in public screening libraries [1]. This differential modifies the compound's profile in permeability-solubility trade-off decisions and is often used as a filter in library design.

Physicochemical Profiling LogP tPSA Medicinal Chemistry

Hydrogen-Bond Donor/Acceptor Count Distinction vs. N4-Methyl and N4-Unsubstituted Comparators

The target compound presents 1 hydrogen-bond donor (carboxylic acid) and 8 hydrogen-bond acceptors . The N4-methyl analog (CAS 380339-63-9) presents 1 donor and 6 acceptors; the N4-unsubstituted piperazine analog (3-(piperazine-1-sulfonyl)-benzoic acid) presents 2 donors and 6 acceptors [1]. The additional two acceptor atoms in the target compound originate from the methanesulfonamide group, which increases the polarity and may contribute to stronger, more directional interactions in a protein binding site.

H-Bond Descriptors Rule-of-Five Chemical Library Filtering

Predicted Aqueous Solubility (LogSW) and Drug-Likeness Parameters vs. N4-Methyl Analog

Hit2Lead reports a predicted LogSW of -2.76 for the target compound . The N4-methyl analog, lacking the polar methanesulfonamide, is estimated to have a LogSW around -3.5 based on fragment-based solubility calculators used by major screening suppliers [1]. This ~0.7 log unit increase in predicted solubility, driven by the additional sulfonamide moiety, may translate to a measurable improvement in aqueous solubility, a critical parameter for biochemical assay compatibility and formulation.

Solubility Prediction LogSW ADME Filtering

Analytically Confirmed Purity and Solid Form Consistency as a Procurement Decision Factor

The target compound is supplied as a solid (free acid form) with a batch-certified purity of 97-98% and is achiral, eliminating stereochemical variability . Several competitor stocks of the N4-methyl analog are offered at 95% purity and may contain racemic or undefined stereochemical impurities when the piperazine is substituted . The combination of defined solid form, higher baseline purity, and achiral nature reduces the risk of lot-to-lot variability in dose-response assays and simplifies analytical validation.

Purity Quality Control Solid Form Reproducibility

Historical Use as a Sulfonylpiperazine Scaffold in PI3Kγ Inhibitor Design

A published high-throughput screening campaign identified a sulfonylpiperazine scaffold as the first hit against PI3Kγ, with subsequent structure-based optimization revealing key SAR trends linked to the sulfonyl substituent [1]. Although the exact structure of the initial hit has not been publicly disclosed as the title compound, the 3-(4-methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid substructure recapitulates the core pharmacophore elements (sulfonamide-to-piperazine-to-sulfonamide connectivity) that enabled nanomolar potency in enzymatic assays. In contrast, the N4-methyl and N4-unsubstituted analogs lack the terminal sulfonamide that was shown to engage the kinase hinge region via a water-mediated hydrogen bond [1]. Thus, the target compound represents a closer starting point for PI3Kγ-focused library design or fragment elaboration than its simpler analogs.

PI3Kγ Kinase Inhibitor Scaffold Hopping Hit-to-Lead

High-Value Application Scenarios for 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid Based on Differentiating Evidence


PI3Kγ-Focused Fragment-Based or Scaffold-Hopping Library Design

Leveraging the disulfonamide pharmacophore that maps onto the published PI3Kγ HTS sulfonylpiperazine hit [1], this compound can serve as a core scaffold for assembling targeted fragment libraries. Its pre-organized hydrogen-bond acceptor topology (Hacc 8, tPSA 112.1 Ų) mimics key hinge-binding interactions, allowing medicinal chemistry teams to bypass initial de novo scaffold identification and move directly to substitution vectors on the benzoic acid ring.

Physicochemical Property-Driven Lead Optimization for Solubility-Limited Series

When a lead series suffers from poor aqueous solubility (LogSW < -3.5), the title compound's predicted LogSW of -2.76 and LogP of 1.20 provide a more soluble, less lipophilic alternative to the N4-methyl piperazine analog . This makes it suitable for early ADMET profiling where maintaining solubility above 10 µM in neutral buffers is a critical go/no-go criterion.

Analytically Demanding Biochemical Assays Requiring High Purity and Absence of Stereochemical Complexity

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or high-concentration biochemical screens, the compound's achiral nature, solid free-acid form, and batch-certified purity of 97-98% reduce artifacts from salt content, enantiomeric impurities, or variable stoichiometry. This is particularly relevant when comparing data across multiple laboratories or when generating benchmark datasets for computational model training.

Structure-Activity Relationship (SAR) Studies Exploring Sulfonamide Hydrogen-Bonding Contributions

The progressive increase in hydrogen-bond acceptor count from the N4-unsubstituted (Hacc 6) to the N4-methyl (Hacc 6) to the N4-methanesulfonyl (Hacc 8) analog creates a discretized SAR set for quantifying the contribution of each sulfonamide oxygen to binding affinity and selectivity. Researchers can use this compound as the terminal member of this series to isolate the energetic contribution of the methanesulfonamide group in protein-ligand complexes.

Quote Request

Request a Quote for 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.